molecular formula C10H19BrO B15241607 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane

1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane

Cat. No.: B15241607
M. Wt: 235.16 g/mol
InChI Key: MGWWVBQZIISLNK-UHFFFAOYSA-N
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Description

1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane is an organic compound with the molecular formula C10H19BrO and a molecular weight of 235.16 g/mol . This compound is characterized by a bromine atom attached to a cyclopentane ring, which is further substituted with a 3-methylbutan-2-yloxy group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane typically involves the bromination of 2-[(3-methylbutan-2-yl)oxy]cyclopentane. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom. Industrial production methods may involve the use of bromine or hydrobromic acid as brominating agents, along with appropriate solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, ammonia, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the cyclopentane ring and the 3-methylbutan-2-yloxy group can interact with different biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-bromo-2-(3-methylbutan-2-yloxy)cyclopentane

InChI

InChI=1S/C10H19BrO/c1-7(2)8(3)12-10-6-4-5-9(10)11/h7-10H,4-6H2,1-3H3

InChI Key

MGWWVBQZIISLNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC1CCCC1Br

Origin of Product

United States

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